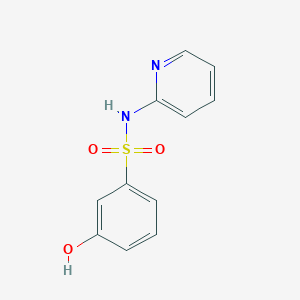

N-(2-Pyridyl)-1-phenol-3-sulfonamide

CAS No.: 1082398-70-6

Cat. No.: VC8392401

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082398-70-6 |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | 3-hydroxy-N-pyridin-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C11H10N2O3S/c14-9-4-3-5-10(8-9)17(15,16)13-11-6-1-2-7-12-11/h1-8,14H,(H,12,13) |

| Standard InChI Key | PLLMASXONAHTNJ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)O |

| Canonical SMILES | C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)O |

Introduction

Chemical Identity and Structural Features

N-(2-Pyridyl)-1-phenol-3-sulfonamide (C₁₁H₁₀N₂O₃S) comprises a sulfonamide group (-SO₂NH-) bridging a 2-aminopyridine moiety and a meta-substituted phenol ring. The pyridine nitrogen at position 2 enhances hydrogen-bonding capacity, while the phenolic hydroxyl group contributes to solubility and metal chelation potential. Comparative analysis of similar sulfonamides reveals that:

-

The sulfonamide bridge stabilizes planar conformations via resonance, facilitating interactions with enzymatic active sites .

-

Pyridine and phenol substituents introduce steric and electronic effects that modulate binding affinity. For example, electron-withdrawing groups on the phenol ring (e.g., -F, -CN) enhance CA inhibition by polarizing the sulfonamide’s NH proton .

Synthetic Methodologies

Three-Component Coupling Approach

The synthesis of N-(2-Pyridyl)-1-phenol-3-sulfonamide likely follows a one-pot, three-component reaction analogous to protocols for pyrrol-2-one sulfonamides . A generalized procedure involves:

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | 2-Aminopyridine, 3-hydroxybenzenesulfonamide, pyruvic acid | Core reactants |

| 2 | Trifluoroacetic acid (20 μL), ethanol solvent | Acid catalyst |

| 3 | Reflux at 78°C for 12 hours | Cyclization and coupling |

This method yields crude product, which is purified via recrystallization (dichloromethane/ethanol) . Modifications such as substituting pyruvic acid with keto esters could adjust ring substitution patterns.

Oxidative S–N Bond Formation

Alternative routes employ oxidative coupling of thiols or sulfinates with amines, as reported in recent sulfonamide syntheses . For example:

-

Sodium arylsulfinate + 2-aminopyridine in the presence of MIL-101(Fe) catalyst .

-

Electrochemical synthesis using nitroarenes and sulfinates under mild potentials .

These methods avoid harsh conditions, improving yields (72–88% in analogous systems) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (predicted, DMSO-d₆):

¹⁵N-HMBC data would confirm NH connectivity, with sulfonamide nitrogen resonating near δ 87 ppm and pyridine nitrogen at δ 140–145 ppm .

Infrared (IR) Spectroscopy

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

While direct data for N-(2-Pyridyl)-1-phenol-3-sulfonamide are unavailable, structurally related compounds exhibit potent CA inhibition:

| Compound | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity |

|---|---|---|---|

| 4h | 8.2 | 45.3 | 5.5-fold (II > IX) |

| 4o | 12.7 | 18.9 | Dual inhibitor |

| 1f | 6.6 | 22.1 | II > IX |

The pyridine moiety likely coordinates Zn²⁺ in CA’s active site, while the phenol enhances membrane permeability .

Computational Modeling and Structure-Activity Relationships

Docking studies of analogous sulfonamides reveal:

-

Pyridine–Zn²⁺ interaction: Distance ≈ 2.1 Å, stabilizing the tetrahedral transition state .

-

Phenol–Hydrophobic pocket: Van der Waals contacts with Val-121 and Leu-198 (hCA II) .

Substituting the phenol with electron-deficient groups (e.g., -NO₂) could improve binding but reduce solubility .

Pharmacokinetic and Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume